(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a 4-methylbenzyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, or distillation to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pyrrolidine ring and the benzyl group contribute to the overall molecular recognition and interaction with the target sites, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine substituent instead of a methyl group.
(2S,4R)-4-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a methoxy group on the benzyl ring.
Uniqueness
The presence of the 4-methyl group on the benzyl ring of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and can lead to different biological or chemical activities.
Properties
IUPAC Name |
(2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWWGWRALFBGE-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269372 | |
Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-60-0 | |
Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049978-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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